1-(2,8,8-Trimethyldecahydronaphthalen-2-yl)ethyl acetate
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Overview
Description
1-(2,8,8-Trimethyldecahydronaphthalen-2-yl)ethyl acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are often found in natural products such as fruits and flowers. This particular compound is characterized by its complex structure, which includes a decahydronaphthalene core with three methyl groups and an ethyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,8,8-Trimethyldecahydronaphthalen-2-yl)ethyl acetate can be synthesized through the esterification of the corresponding alcohol with acetic acid or acetic anhydride. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction scheme is as follows:
Alcohol+Acetic Acid→Ester+Water
Industrial Production Methods
In an industrial setting, the synthesis of this ester may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2,8,8-Trimethyldecahydronaphthalen-2-yl)ethyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding alcohol and acetic acid in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohol and an acid or base catalyst.
Major Products
Hydrolysis: Alcohol and acetic acid.
Reduction: Alcohol.
Transesterification: Different ester and alcohol.
Scientific Research Applications
1-(2,8,8-Trimethyldecahydronaphthalen-2-yl)ethyl acetate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 1-(2,8,8-Trimethyldecahydronaphthalen-2-yl)ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acetic acid, which may then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a similar functional group but a less complex structure.
Methyl butyrate: Another ester with a fruity aroma, used in flavorings and fragrances.
Isoamyl acetate:
Uniqueness
1-(2,8,8-Trimethyldecahydronaphthalen-2-yl)ethyl acetate is unique due to its complex structure, which includes a decahydronaphthalene core. This structural complexity may confer unique chemical and biological properties, distinguishing it from simpler esters.
Properties
CAS No. |
93813-20-8 |
---|---|
Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1-(2,8,8-trimethyl-1,3,4,4a,5,6,7,8a-octahydronaphthalen-2-yl)ethyl acetate |
InChI |
InChI=1S/C17H30O2/c1-12(19-13(2)18)17(5)10-8-14-7-6-9-16(3,4)15(14)11-17/h12,14-15H,6-11H2,1-5H3 |
InChI Key |
JXUFWFKHIKXYRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CCC2CCCC(C2C1)(C)C)C)OC(=O)C |
Origin of Product |
United States |
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